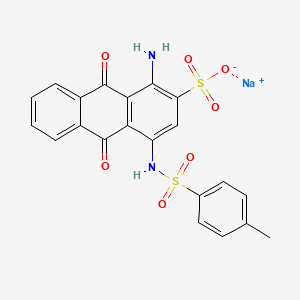
Sodium 1-amino-9,10-dihydro-4-(((4-methylphenyl)sulphonyl)amino)-9,10-dioxoanthracene-2-sulphonate
Cat. No. B8792092
M. Wt: 494.5 g/mol
InChI Key: RAMQOEBTONSQRF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05196553
Procedure details


Copper (II) sulphate pentahydrate (0.122 g, 0.0005 mol) and hydroxylamine hydrochloride (1.12 g, 0.016 mol) are added to a mixture of bromaminic acid sodium salt (38.2 g, 0.1 mol) and p-toluene sulphonamide (18.8 g, 0.11 mol) in water (250 ml) containing sodium carbonate (3.8 g) and sodium bicarbonate (19.0 g). The mixture which has a pH of 8.5-9.0, is heated to 70° C. for 6 hours. The resulting mixture is diluted with water to a volume of 750 ml and cooled to 40° C. The solid product is filtered off and washed with a solution of sodium chloride (12 g) in water (1300 ml) to give a 94% yield of 1-amino-4-(4'-methylphenylsulphonamido)-anthraquinone-2-sulphonic acid sodium salt, a product of formula I where M denotes sodium and R denotes a group of formula IV.




Name
bromaminic acid sodium salt
Quantity
38.2 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
Cl.NO.[CH:4]1[CH:9]=[C:8]2[C:10]([C:12]3[C:17]([C:18](=[O:19])[C:7]2=[CH:6][CH:5]=1)=[C:16]([NH2:20])[C:15]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:13]=3Br)=[O:11].[Na+:26].[C:27]1([CH3:37])[CH:32]=[CH:31][C:30]([S:33]([NH2:36])(=[O:35])=[O:34])=[CH:29][CH:28]=1.C(=O)([O-])[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[Na+:26].[NH2:20][C:16]1[C:17]2[C:18](=[O:19])[C:7]3[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=3)[C:10](=[O:11])[C:12]=2[C:13]([NH:36][S:33]([C:30]2[CH:31]=[CH:32][C:27]([CH3:37])=[CH:28][CH:29]=2)(=[O:34])=[O:35])=[CH:14][C:15]=1[S:21]([O-:24])(=[O:22])=[O:23] |f:0.1,2.3,5.6.7,8.9,11.12.13.14.15.16.17,18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
1.12 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
bromaminic acid sodium salt
|
|
Quantity
|
38.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+]
|
|
Name
|
|
|
Quantity
|
18.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0.122 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 40° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid product is filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a solution of sodium chloride (12 g) in water (1300 ml)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Na+].NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
